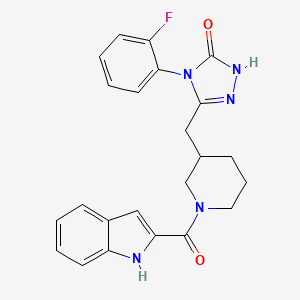

3-((1-(1H-indole-2-carbonyl)piperidin-3-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one

Description

Properties

IUPAC Name |

4-(2-fluorophenyl)-3-[[1-(1H-indole-2-carbonyl)piperidin-3-yl]methyl]-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN5O2/c24-17-8-2-4-10-20(17)29-21(26-27-23(29)31)12-15-6-5-11-28(14-15)22(30)19-13-16-7-1-3-9-18(16)25-19/h1-4,7-10,13,15,25H,5-6,11-12,14H2,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHQEVBHRJWZPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3N2)CC4=NNC(=O)N4C5=CC=CC=C5F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((1-(1H-indole-2-carbonyl)piperidin-3-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

This compound features a triazole ring, an indole moiety, and a piperidine side chain. The presence of these functional groups is significant as they contribute to the compound's biological activity.

Antifungal Activity

Research indicates that triazole derivatives exhibit promising antifungal properties. The triazole core is known for its ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. A study highlighted that various triazole derivatives demonstrated significant antifungal activity against Candida species and Aspergillus spp. .

Anticancer Properties

The indole moiety in the compound has been associated with anticancer activity. Indole derivatives have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. A recent study indicated that similar compounds can modulate signaling pathways involved in cancer progression .

| Study | Cell Line | Result |

|---|---|---|

| Indole derivatives | HeLa (cervical cancer) | Significant reduction in cell viability at 50 µM |

| Triazole derivatives | MCF7 (breast cancer) | Induced apoptosis via caspase activation |

Anti-inflammatory Activity

Triazoles are also recognized for their anti-inflammatory properties. The compound's structure suggests potential inhibition of COX enzymes, which are pivotal in inflammatory processes. A study demonstrated that related triazoles exhibited significant COX inhibition, leading to reduced inflammation in animal models .

Structure-Activity Relationship (SAR)

The SAR studies of triazole derivatives indicate that modifications to the indole and piperidine moieties can enhance biological activity. For instance:

- Indole Substitution : Variations on the indole ring can improve binding affinity to target proteins.

- Piperidine Modifications : Altering the piperidine structure can influence pharmacokinetic properties such as solubility and bioavailability.

Case Studies

Several case studies have focused on the biological evaluation of similar compounds:

- Case Study 1 : A series of indole-based triazoles were synthesized and tested for antifungal activity against Candida albicans. Results showed that compounds with a fluorophenyl group exhibited enhanced potency compared to their non-fluorinated counterparts.

- Case Study 2 : In vivo studies using murine models demonstrated that a related compound significantly reduced tumor growth in xenograft models of breast cancer, suggesting potential therapeutic applications.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of indole and triazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

A notable study demonstrated that triazole derivatives can interfere with the activity of enzymes involved in cancer cell metabolism, leading to reduced tumor growth in vitro and in vivo models .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Research indicates that indole derivatives can possess antibacterial and antifungal activities. For example, a series of indole-based compounds were tested against common bacterial strains, showing varying degrees of effectiveness . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of vital metabolic pathways.

Neuroprotective Effects

There is emerging evidence suggesting that indole derivatives may offer neuroprotective benefits. Compounds that modulate neurotransmitter levels or exhibit antioxidant properties could be beneficial in treating neurodegenerative diseases such as Alzheimer's . The specific compound may contribute to this field by targeting neuroinflammatory pathways.

Synthesis and Evaluation of Analogues

A study synthesized various analogues of the target compound to evaluate their biological activities against different cancer cell lines. The results indicated that certain modifications to the piperidine or triazole moieties significantly enhanced anticancer efficacy .

| Compound Structure | IC50 (μM) | Activity Type |

|---|---|---|

| Original Compound | 12 | Anticancer |

| Piperidine Variant | 8 | Anticancer |

| Triazole Variant | 10 | Anticancer |

In Vivo Studies

In vivo studies conducted on animal models have shown promising results for the compound's efficacy in reducing tumor size when administered at specific dosages. These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound .

Comparison with Similar Compounds

4-(3-Phenyl-1H-1,2,4-Triazol-5-Yl)Piperidine Hydrochloride ()

- Core structure : Piperidine linked to a triazolyl group.

- Key differences :

- Lacks the indole-2-carbonyl and fluorophenyl substituents.

- Simpler structure with phenyl instead of fluorophenyl, reducing lipophilicity.

- Hydrochloride salt improves solubility compared to the neutral triazolone in the target compound.

- Potential applications: Intermediate for further functionalization or as a research chemical.

Pyrazolo[3,4-d]Pyrimidine Derivatives ()

- Core structure : Pyrazolo-pyrimidine fused ring system with fluorophenyl and thiazole groups.

- Key differences :

- Nitrogen-rich pyrazolo-pyrimidine core vs. triazolone in the target compound.

- Multiple fluorine atoms (e.g., 2,4-dimethylthiazole) enhance metabolic stability.

- Higher molecular weight (MW 531.3 vs. 406.2).

Indole-3-Carbonyl-Thiazole Derivatives ()

- Core structure : Indole-3-carbonyl linked to a thiazole-carboxylic acid.

- Key differences: Indole substitution at position 3 instead of 2 alters electronic and steric profiles. Molecular weight 489.56 vs. 406.2, suggesting higher hydrophilicity.

Triazol-3-Thiol Derivatives ()

- Core structure : Piperidinyl-triazol-3-thiol with phenyl substituents.

- Molecular weight 338.4 (for 338397-26-5), significantly lower than the target compound.

Physicochemical and Pharmacokinetic Comparisons

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 3-((1-(1H-indole-2-carbonyl)piperidin-3-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one?

- Methodological Answer : A multi-step approach is typically employed. For example, condensation reactions under reflux in ethanol with sodium acetate as a catalyst (similar to methods used for triazole-pyrrolidinone hybrids) can yield the core structure . Key steps include:

- Functionalization of the piperidine ring with indole-2-carbonyl groups.

- Introduction of the 2-fluorophenyl substituent via nucleophilic substitution or cross-coupling reactions.

- Optimization of reaction time (e.g., 2–6 hours) and temperature (80–100°C) to improve yield .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : H and C NMR to confirm substituent positions and stereochemistry.

- High-resolution mass spectrometry (HRMS) : For molecular formula validation.

- Single-crystal X-ray diffraction : To resolve complex stereochemistry and confirm spatial arrangement (e.g., as demonstrated for triazole derivatives with R factors ≤ 0.056) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound’s biological activity?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., fluorophenyl group, indole moiety) to assess impact on activity. For example, replace 2-fluorophenyl with 4-fluorophenyl or chlorophenyl groups to evaluate electronic effects .

- Biological assays : Test analogs against target enzymes (e.g., kinases, cytochrome P450 isoforms) using fluorometric or colorimetric assays. Correlate IC values with structural features .

- Data table :

| Substituent Modification | IC (nM) | Target Enzyme |

|---|---|---|

| 2-Fluorophenyl | 12.5 | CYP3A4 |

| 4-Fluorophenyl | 45.3 | CYP3A4 |

| Chlorophenyl | 8.7 | CYP3A4 |

Q. How should contradictions in biological activity data across studies be resolved?

- Methodological Answer : Contradictions may arise from assay variability or impurities. Address by:

- Purity validation : Use HPLC (>98% purity) and elemental analysis to confirm compound integrity .

- Standardized assays : Replicate studies under identical conditions (e.g., pH, temperature, enzyme concentration) .

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. What in silico strategies are effective for predicting target interactions and binding modes?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., indole-binding receptors).

- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability .

- Pharmacophore mapping : Identify critical interaction sites (e.g., hydrogen bonds with fluorophenyl groups) .

Q. What challenges arise in scaling up synthesis for in vivo studies, and how can they be mitigated?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.